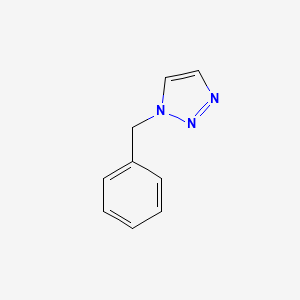

1-Benzyl-1H-1,2,3-triazole

Vue d'ensemble

Description

1-Benzyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties. This compound has gained significant attention in the fields of medicinal chemistry, organic synthesis, and materials science due to its wide range of applications.

Méthodes De Préparation

This method involves the reaction of benzyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction is typically carried out under mild conditions, making it a highly efficient and regioselective process.

Industrial production methods often involve continuous flow synthesis, where the reaction is carried out in a flow reactor using copper-on-charcoal as a heterogeneous catalyst . This method allows for high yields and functional group tolerance, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Substitution Reactions

The hydroxymethyl group at the 4-position undergoes nucleophilic substitution and functionalization:

Etherification

Reaction with benzyl bromide under basic conditions yields (1-benzyl-4-((benzyloxy)methyl)-1H-1,2,3-triazole) in 95% yield .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxymethyl → Benzyl ether | Benzyl bromide, base | (1-Benzyl-4-(benzyloxymethyl)triazole) | 95% |

Halogenation

The hydroxymethyl group can be converted to chloromethyl derivatives using thionyl chloride (SOCl₂), enabling further cross-coupling reactions .

Oxidation Reactions

The hydroxymethyl group is oxidized to a carboxylic acid under strong oxidizing conditions:

| Substrate | Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|---|

| (1-Benzyl-triazol-4-yl)methanol | KMnO₄ in acidic medium | (1-Benzyl-triazol-4-yl)carboxylic acid | Reflux, 6 h |

This reaction is critical for introducing carboxylate functionalities, which enhance water solubility for biological applications .

Structural Modifications and SAR

Benzyl Group Substitutions

-

Meta-Phenoxy Modification : Enhances antiproliferative activity (e.g., compound 13e in ).

-

Hydrophobic Interactions : The benzyl group stabilizes binding to tubulin, inhibiting polymerization .

Triazole Core Functionalization

-

4-Position Diversity : Tolerates aryl, alkyl, and heterocyclic groups without losing catalytic activity .

Comparative Reactivity

| Compound | Key Reaction | Application |

|---|---|---|

| (1-Phenyl-triazol-4-yl)methanol | Oxidation to aldehyde | Ligand design |

| (1-Benzyl-triazol-4-yl)ethanol | Etherification | Prodrug development |

| (1-Benzyl-triazol-4-yl)methanamine | Nucleophilic substitution | Bioconjugation |

Mechanistic Insights

-

Tubulin Inhibition : Disrupts microtubule dynamics via G₂/M-phase arrest (IC₅₀ = 46 nM for MCF-7) .

-

Hydrogen Bonding : The hydroxymethyl group stabilizes interactions with enzyme active sites .

Synthetic Challenges

-

Regioselectivity : Competing 1,4- vs. 1,5-disubstitution requires precise metal catalysts (Cu vs. Ru) .

-

Steric Effects : Bulky substituents (e.g., t-butyl) slow reaction rates due to hindered enolate formation .

This compound’s versatility in substitution, oxidation, and catalysis underscores its value in medicinal chemistry and materials science. Future research may explore its applications in targeted drug delivery and asymmetric catalysis.

Applications De Recherche Scientifique

Synthesis of 1-Benzyl-1H-1,2,3-triazole

The synthesis of this compound typically involves the use of azides and alkyne coupling reactions, commonly referred to as "click chemistry." This method allows for the efficient formation of triazoles under mild conditions. For instance, a notable procedure involves the reaction of benzyl azides with terminal alkynes in the presence of a copper catalyst to yield the desired triazole derivatives .

Biological Activities

The biological activities of this compound derivatives have been extensively studied. Key areas of focus include:

Antimicrobial Activity

Research has demonstrated that 1-benzyl-1H-1,2,3-triazoles exhibit significant antimicrobial properties. For example:

- Antibacterial Effects : Studies have shown moderate inhibition against Staphylococcus aureus and strong activity against Mycobacterium tuberculosis strains at varying concentrations .

- Antifungal Properties : The compound has also been evaluated for antifungal activity against various fungal pathogens, showing promising results.

Antioxidant Activity

The antioxidant potential of this compound derivatives has been assessed using methods such as the DPPH assay. These compounds demonstrate the ability to scavenge free radicals effectively .

Antiviral Activity

Recent studies have explored the potential antiviral applications of 1-benzyl-1H-1,2,3-triazoles. Notably, conjugates derived from this compound have shown activity against HIV and other viruses .

Anticancer Properties

The anticancer efficacy of this compound derivatives has been highlighted in several studies:

- Cytotoxicity : Compounds have exhibited cytotoxic effects against various cancer cell lines, including colon cancer (SW620) and breast cancer cells .

- Mechanism of Action : Some derivatives induce apoptosis and cell cycle arrest in cancer cells, making them potential candidates for further development as anticancer agents .

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several this compound derivatives against clinically relevant bacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial activity at concentrations as low as 100 µg/mL .

| Compound | Bacterial Strain | Inhibition (%) at 100 µg/mL |

|---|---|---|

| 5a | S. aureus | 50% |

| 5b | M. tuberculosis | >90% |

Case Study: Anticancer Activity

In another study focusing on anticancer properties, a series of this compound derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The most promising derivative showed an IC50 value in the nanomolar range against SW620 cells and induced early apoptosis .

Mécanisme D'action

The mechanism of action of 1-Benzyl-1H-1,2,3-triazole varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels and improving cognitive function . The triazole ring interacts with the active site of these enzymes through hydrogen bonding, electrostatic interactions, and van der Waals forces .

Comparaison Avec Des Composés Similaires

1-Benzyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

1-Phenyl-1H-1,2,3-triazole: Similar in structure but with a phenyl group instead of a benzyl group. It exhibits different reactivity and biological activity.

1-Benzyl-4-phenyl-1H-1,2,3-triazole: Contains an additional phenyl group, leading to different chemical properties and applications.

1-Benzyl-1H-1,2,4-triazole: A structural isomer with the nitrogen atoms arranged differently, resulting in distinct chemical behavior and uses.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the benzyl group, which contribute to its stability and versatility in various chemical reactions.

Activité Biologique

1-Benzyl-1H-1,2,3-triazole is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anticancer, and antibacterial effects, supported by data tables and recent research findings.

Chemical Structure and Synthesis

This compound belongs to the class of 1,2,3-triazole derivatives, which are characterized by a five-membered ring containing three nitrogen atoms. The synthesis of this compound can be achieved through various methods, including click chemistry and microwave-assisted synthesis. These methods allow for rapid and efficient production of triazole derivatives with high yields.

Antiviral Activity

Research has demonstrated that this compound exhibits inhibitory activity against HIV-1 reverse transcriptase. A study highlighted several derivatives that showed significant inhibition of this enzyme with lower cytotoxicity compared to established antiviral drugs like AZT. The most active compounds in this study were identified as having favorable molecular descriptors that may enhance their interaction with the target enzyme .

The anticancer potential of this compound is attributed to its ability to inhibit tubulin polymerization. This action leads to cell cycle arrest at the G2/M phase in cancer cell lines such as HeLa. Flow cytometry and confocal microscopy studies confirmed these findings, indicating that the compound disrupts normal microtubule dynamics .

Case Studies

In one notable study, a derivative of this compound was shown to induce early apoptosis in cancer cells while also demonstrating moderate cytotoxicity against various human cancer cell lines including SW620 (colon cancer) . The compound was further evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, suggesting its utility in neurodegenerative diseases such as Alzheimer’s .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Various derivatives have shown activity against pathogenic bacteria including Staphylococcus aureus and Mycobacterium tuberculosis. A study reported that certain N-substituted derivatives exhibited significant antibacterial activity due to structural modifications that enhance their interaction with bacterial targets .

Toxicity Profile

The toxicity evaluation of these compounds revealed that many derivatives were non-toxic at concentrations up to 1000 µg/mL. However, some exhibited moderate toxicity at lower concentrations . This profile is crucial for assessing the safety and therapeutic potential of these compounds.

Summary of Biological Activities

Propriétés

IUPAC Name |

1-benzyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-7-6-10-11-12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDSRXVCRBMZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195905 | |

| Record name | 1-Benzyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-68-7 | |

| Record name | 1-Benzyl-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4368-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.